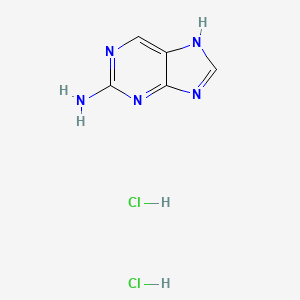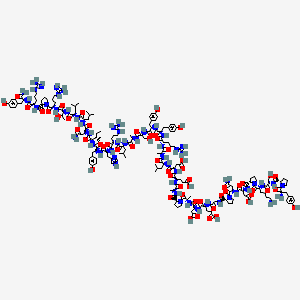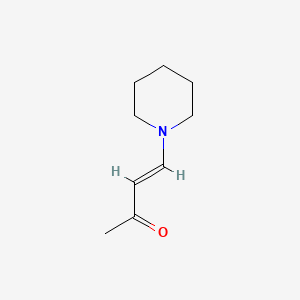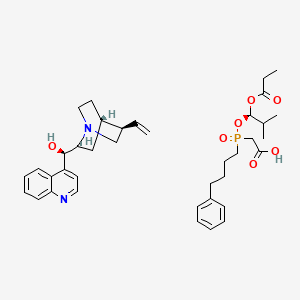
Methyl 10-methylhexadecanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of fatty acid esters similar to methyl 10-methylhexadecanoate involves multiple steps and techniques. For instance, the synthesis of racemic 9-methyl-10-hexadecenoic acid, a closely related compound, was achieved in six steps with a 22% overall yield from commercially available methyl 10-hydroxydecanoate, highlighting the complex processes involved in synthesizing such compounds (Carballeira, Sostre, & Restituyo, 1999). Similarly, the synthesis of methyl 16-trideuteriohexadecanoate showcased the introduction of isotopic labeling as a method to study the chemical behavior of such fatty acid esters (Tulloch, 1977).
Molecular Structure Analysis
Molecular structure analysis is crucial for understanding the chemical and physical properties of compounds. Studies involving fatty acid esters often employ techniques like gas chromatography, mass spectrometry, and NMR spectroscopy for structural elucidation. For example, the identification of cis-9,10-methylenehexadecanoic acid in submitochondrial particles through liquid chromatography-electrospray ionization-mass spectrometry (LC-ESI-MS) demonstrates the importance of advanced analytical techniques in characterizing such molecules (Sakurada et al., 1999).
Chemical Reactions and Properties
Fatty acid esters like this compound undergo various chemical reactions, including esterification, hydrogenation, and oxidation. These reactions significantly influence their chemical properties and potential applications. For instance, the synthesis and reactions of methyl (Z)-9,10-epoxy-13-oxo-(E)-11-octadecenoate highlight the diversity of chemical transformations these compounds can undergo, impacting their reactivity and functionalization (Hidalgo, Zamora, & Vioque, 1992).
Physical Properties Analysis
The physical properties of this compound and related compounds, such as melting point, boiling point, solubility, and phase behavior, are essential for their practical applications. The study of monolayer behavior of methyl hydroxyhexadecanoates at the air/water interface provides insights into the interfacial properties and potential applications of these compounds in formulations and as surface-active agents (Kellner & Cadenhead, 1979).
Chemical Properties Analysis
The chemical properties, such as reactivity, stability, and compatibility with other chemical species, are influenced by the molecular structure of this compound. Understanding these properties is crucial for designing and synthesizing new compounds with desired functionalities. For example, the behavior of 10-(perfluorohexyl)-decanol, a partially fluorinated analog, at the air-water interface provides valuable information on the effects of fluorination on chemical behavior and potential applications (Lehmler & Bummer, 2002).
Aplicaciones Científicas De Investigación
1. Polymer Stabilization
Methyl 10-methylhexadecanoate plays a role in the stabilization of polymers like poly(vinyl chloride) (PVC). Researchers Gilbert and Startin (1980) demonstrated its use as a model compound to study the action of epoxides in PVC stabilization. They explored the transformation products and processes involved in the heat processing of PVC containing this compound (Gilbert & Startin, 1980).
2. Synthesis of Biological Compounds
The compound is also used in synthesizing biologically active compounds. Rossi, Carpita, and Chini (1985) employed methyl hydrogen (R)-3-methylglutarate to synthesize stereospecific enantiomers of 10-methyl-2-tridecanone, a sex pheromone, indicating its potential in pheromone production (Rossi, Carpita, & Chini, 1985).
3. Study of Fatty Acid Metabolism
Croes et al. (1999) researched the alpha-oxidation of 3-methyl-branched fatty acids in rat liver, contributing to our understanding of fatty acid metabolism. This study is significant for comprehending the metabolic pathways and processes involving similar compounds (Croes et al., 1999).
4. Development of Bio-based Plasticizers
Omrani et al. (2016) synthesized bio-based plasticizers, including methyl 10-(2-methoxy-2-oxoethansulfonyl) octadecanoate (MDA), from oleic acid. This study highlights the application of this compound derivatives in creating environmentally friendly plasticizers for PVC (Omrani et al., 2016).
Mecanismo De Acción
The mechanism of action of Methyl 10-methylhexadecanoate is not specified in the available resources. This compound is primarily used for research purposes.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of Methyl 10-methylhexadecanoate can be achieved through the esterification of 10-methylhexadecanoic acid with methanol in the presence of a catalyst.", "Starting Materials": [ "10-methylhexadecanoic acid", "methanol", "catalyst" ], "Reaction": [ "Add 10-methylhexadecanoic acid and methanol to a reaction flask", "Add a catalyst such as sulfuric acid or p-toluenesulfonic acid to the reaction mixture", "Heat the reaction mixture under reflux for several hours", "Allow the reaction mixture to cool and then extract the product with a suitable solvent such as diethyl ether", "Wash the organic layer with water and then dry over anhydrous sodium sulfate", "Concentrate the product under reduced pressure to obtain Methyl 10-methylhexadecanoate as a colorless liquid" ] } | |
Número CAS |
2490-51-9 |
Fórmula molecular |
C18H36O2 |
Peso molecular |
284 |
Apariencia |
Unit:25 mgSolvent:nonePurity:98+%Physical liquid |
Sinónimos |
10-Methyl C16:0 methyl ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







